Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in the architecture of pharmacologically active molecules. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, feature this core moiety, underscoring its clinical relevance.[2]
Within this important class of compounds, Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate (designated herein as ECBA ) emerges as a particularly valuable synthetic intermediate. The presence of a chlorine atom at the 5-position and an ethyl acetate group at the 2-position provides two distinct points for chemical modification, enabling the generation of diverse molecular libraries for drug discovery campaigns. The chloro-substituent can modulate the electronic properties and metabolic stability of the molecule, while the versatile ester functionality serves as a handle for a wide array of chemical transformations.
This technical guide provides a comprehensive overview of ECBA , intended for researchers and drug development professionals. It details a robust synthetic protocol, outlines expected analytical characterization data, explores its reactivity for further chemical elaboration, and discusses its potential in the development of novel therapeutic agents based on the established pharmacology of related benzoxazole derivatives.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of ECBA is presented below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 138420-09-4 | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [4] |
| Molecular Weight | 239.65 g/mol | [5] |
| Physical Form | Solid | |
| Melting Point | 91 - 92 °C | |
| InChI Key | LIDLQLJDBGDIFT-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)CC1=NC2=C(O1)C=C(Cl)C=C2 | [4] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to 2-substituted benzoxazoles exist, one of the most direct and efficient methods for preparing ECBA involves the condensation of 2-amino-4-chlorophenol with diethyl malonate. This one-pot reaction, often driven by high temperatures, facilitates both the formation of the oxazole ring and the introduction of the desired acetic ester side chain.
Proposed Synthetic Workflow
The logical flow for the synthesis of ECBA is depicted below. This process begins with commercially available starting materials and proceeds through a cyclocondensation reaction.
Caption: High-level workflow for the synthesis of ECBA.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous benzoxazole derivatives.
Materials:
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2-Amino-4-chlorophenol (1.0 eq)
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Diethyl malonate (3.0-5.0 eq, serves as reactant and solvent)
-
Potassium carbonate (for pH adjustment)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorophenol.
-
Add an excess of diethyl malonate to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
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Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to approximately 80-90 °C.
-
Slowly and carefully pour the warm reaction mixture into a beaker containing cold deionized water, while stirring.
-
Adjust the pH of the aqueous mixture to approximately 6 using a saturated solution of potassium carbonate. A solid precipitate will form.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure ECBA as a solid.
Reaction Mechanism
The formation of the benzoxazole ring proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
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Initial Attack: The amino group of 2-amino-4-chlorophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate.
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Amide Formation: An intermediate is formed which, upon elimination of an ethoxide molecule, yields an N-acylated aminophenol derivative.
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Intramolecular Cyclization: The hydroxyl group of the phenol then performs a nucleophilic attack on the remaining ester carbonyl group.
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Dehydration: The resulting hemiaminal-like intermediate readily loses a molecule of water to form the stable aromatic oxazole ring, yielding the final product, ECBA .
Spectroscopic Characterization Profile
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl ester protons and the three aromatic protons on the benzoxazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.2 - 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Aliphatic methyl protons coupled to the adjacent methylene group (2 neighbors, n+1=3). |
| ~ 3.9 - 4.0 | Singlet (s) | 2H | -CH₂ -COOEt | Methylene protons adjacent to the benzoxazole ring and the ester carbonyl. No adjacent protons, hence a singlet. |
| ~ 4.2 - 4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom and coupled to the methyl group (3 neighbors, n+1=4). |
| ~ 7.2 - 7.6 | Multiplet (m) | 3H | Ar-H | Aromatic protons on the 5-chlorobenzoxazole ring, appearing in the characteristic downfield region. The exact splitting pattern will be complex due to their respective positions relative to the chlorine and the fused ring. |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule, with distinct chemical shifts for the ethyl ester, methylene, and aromatic/heterocyclic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 14 | Ethyl -C H₃ |
| ~ 45 | -C H₂-COOEt |
| ~ 62 | Ethyl -O-C H₂- |
| ~ 110 - 150 | Aromatic and Benzoxazole C atoms (7 signals) |
| ~ 168 | Ester C =O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in ECBA .
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| ~ 1740 - 1720 | C=O Stretch | Ester Carbonyl |
| ~ 1610, 1570, 1480 | C=C and C=N Stretch | Benzoxazole Ring System |
| ~ 1250 - 1100 | C-O Stretch | Ester and Ether Linkages |
| ~ 850 - 800 | C-Cl Stretch | Aryl-Chloride |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, ECBA would be expected to show a molecular ion peak ([M]⁺) at m/z 239, with a characteristic isotopic pattern ([M+2]⁺) at m/z 241 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Reactivity and Application as a Synthetic Intermediate
The true value of ECBA lies in its utility as a versatile building block for more complex molecules. The ethyl ester functionality is a prime site for chemical modification, most notably its conversion to an acetohydrazide.
Synthesis of 2-(5-chloro-1,3-benzoxazol-2-yl)acetohydrazide
This transformation converts the relatively stable ester into a highly reactive nucleophilic hydrazide, which is a key precursor for synthesizing various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.[6]
Protocol:
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Dissolve ECBA (1.0 eq) in absolute ethanol in a round-bottom flask.
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Add hydrazine hydrate (80-99%, 5.0-10.0 eq) to the solution.
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Stir the reaction mixture at room temperature or with gentle reflux for 4-8 hours, monitoring by TLC.
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Upon completion, reduce the solvent volume under vacuum.
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Pour the concentrated mixture into cold water to precipitate the product.
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Collect the solid 2-(5-chloro-1,3-benzoxazol-2-yl)acetohydrazide by filtration, wash with water, and dry.
Strategic Role in Library Synthesis
The conversion of ECBA to its corresponding hydrazide opens a gateway to a multitude of pharmacologically relevant scaffolds. The workflow below illustrates how this key intermediate can be leveraged to create a diverse chemical library for screening.
Caption: Synthetic pathways from ECBA to diverse heterocyclic cores.
Potential Biological and Pharmacological Significance
While direct biological testing data for ECBA is scarce in the public literature, the extensive research on structurally related 5-chlorobenzoxazole analogs allows for informed predictions of its potential therapeutic applications. The 5-chloro-benzoxazole scaffold is a well-established pharmacophore.
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Antimicrobial Activity: Many 5-chlorobenzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi. The chlorine atom often enhances lipophilicity, which can improve cell membrane penetration. ECBA is an excellent starting point for synthesizing analogs to screen for novel antibacterial and antifungal agents, which are critically needed to combat rising antimicrobial resistance.
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Anticancer Activity: The benzoxazole ring is present in numerous compounds evaluated for their anticancer properties.[2] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. Derivatives synthesized from ECBA could be screened against various cancer cell lines, such as human colorectal carcinoma (HCT116), to identify new cytotoxic agents.[2]
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Anti-inflammatory and Analgesic Activity: As noted, the benzoxazole core is found in NSAIDs. Recent studies have also explored novel benzoxazole derivatives for their potential to treat inflammatory conditions like psoriasis, possibly through the modulation of immune responses.[5] This suggests that libraries derived from ECBA could yield new anti-inflammatory candidates.
Safety and Handling
ECBA should be handled with appropriate care in a laboratory setting, following standard safety protocols for research chemicals.
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Hazard Classification: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a strategically important molecule that bridges the fundamental chemistry of benzoxazoles with the applied science of drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its versatile reactivity make it an invaluable intermediate for medicinal chemists. By leveraging the ester functionality for conversion into a reactive hydrazide, researchers can readily access a vast chemical space of novel heterocyclic compounds. Given the proven track record of the 5-chlorobenzoxazole scaffold in yielding potent antimicrobial, anticancer, and anti-inflammatory agents, ECBA stands as a key starting material for the development of the next generation of therapeutics.
References
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-9. Available at: [Link]
- Google Patents. (2009). CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
-
ResearchGate. Ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate. Available at: [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. Available at: [Link]
-
Iraqi Journal of Science. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2975. Available at: [Link]
-
Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
ChemSynthesis. ethyl (5-nitro-1,3-benzoxazol-2-yl)acetate. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279. Available at: [Link]
-
Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]
-
International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | 138420-09-4 [sigmaaldrich.com]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
